Cloperastine

Overview

Description

Cloperastine is a compound primarily used as an antitussive (cough suppressant) and antihistamine. It is marketed in various forms, including this compound hydrochloride and this compound fendizoate. This compound is widely used in Japan, Hong Kong, and some European countries for the treatment of coughs associated with respiratory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cloperastine involves several key steps:

Halogenation: 4-Chlorobenzhydrol is halogenated using phosphorus tribromide in tetrachloromethane to produce 1-(Bromophenylmethyl)-4-chlorobenzene.

Etherification: This intermediate is then treated with ethylenechlorohydrin (2-Chloroethanol) to form 1-(4-Chlorobenzhydryl)oxy-2-chloroethane.

Final Reaction: The final step involves reacting this compound with piperidine to yield this compound.

Industrial Production Methods: The industrial production of this compound hydrochloride involves similar steps but is optimized for large-scale production. The process conditions are mild, and the operation is convenient and simple, making it suitable for large-scale industrial production. The purity of the target product obtained by this method reaches more than 99.7 percent, with single impurities being less than 0.1 percent .

Chemical Reactions Analysis

Types of Reactions: Cloperastine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions can modify the functional groups within this compound.

Substitution: this compound can undergo substitution reactions, particularly involving the piperidine ring and the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Antitussive Properties

Clinical Efficacy

Cloperastine has been extensively studied for its effectiveness in treating various types of cough. Unlike traditional narcotics such as codeine, this compound exhibits dual action: it not only suppresses cough but also possesses bronchorelaxant and antihistaminic properties. Research indicates that this compound is significantly more effective than codeine in alleviating cough induced by mechanical stimuli in animal models, demonstrating a 1.9 times greater efficacy without narcotic side effects .

Clinical Trials

Several clinical trials have validated the efficacy of this compound in human subjects:

- In a double-blind study involving patients with chronic bronchopneumonia and other pulmonary conditions, this compound significantly reduced cough frequency and intensity over nine days .

- A randomized controlled trial with children suffering from nonproductive cough due to respiratory infections showed that 80.4% of those treated with this compound experienced complete resolution of cough compared to only 10.4% in the placebo group .

Oncological Applications

Potential Chemo-preventive Agent

Recent studies have explored the potential of this compound as a chemo-preventive agent against esophageal squamous cell carcinoma (ESCC). Research indicates that this compound inhibits the proliferation of ESCC cells in vitro and in vivo by suppressing mitochondrial oxidative phosphorylation. In xenograft mouse models, this compound demonstrated significant tumor growth inhibition, suggesting its potential utility in cancer therapy .

Anti-inflammatory Effects

Mechanistic Insights

this compound has shown promise in modulating inflammatory responses. A study highlighted its ability to reduce interleukin-6 (IL-6) secretion through the Akt/GSK3/Nrf2 signaling pathway, indicating a potential role in managing inflammatory conditions . This suggests that this compound may not only alleviate cough but also contribute to reducing inflammation in various clinical scenarios.

Case Studies and Observational Research

COVID-19 Context

A case-control study assessed the efficacy of this compound in COVID-19 patients, suggesting that while its effectiveness might be modest, it could still play a role in symptom management during the pandemic . However, further research is needed to establish its clinical value definitively.

Mechanism of Action

The precise mechanism of action of cloperastine is not fully understood, but several biological activities have been identified:

σ1 Receptor Ligand: This compound acts as a ligand for the σ1 receptor, likely as an agonist.

GIRK Channel Blocker: It blocks G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Antihistamine: This compound exhibits antihistamine activity by binding to the histamine H1 receptor and blocking histamine-induced physiological responses.

Anticholinergic: It also has anticholinergic properties, contributing to its side effects such as sedation and somnolence.

Comparison with Similar Compounds

Cloperastine belongs to the class of organic compounds known as diphenylmethanes. Similar compounds include:

Diphenhydramine: Another antihistamine with sedative properties.

Chlorpheniramine: An antihistamine used to treat allergic reactions.

Dextromethorphan: A common antitussive agent used in cough syrups.

Uniqueness of this compound: this compound is unique due to its dual action as both an antitussive and antihistamine. Its ability to act on the central nervous system and peripheral receptors in the tracheobronchial tree makes it particularly effective in suppressing coughs .

Biological Activity

Cloperastine is an antihistamine and antitussive agent primarily used for treating cough. Recent research has revealed its diverse biological activities, particularly in cancer therapy and respiratory conditions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and potential therapeutic applications.

This compound exhibits several mechanisms that contribute to its biological activity:

- Antitussive Effect : this compound acts on the cough center in the brain without affecting the respiratory center, making it effective in reducing cough reflexes. In preclinical studies, it demonstrated a significant reduction in cough frequency in animal models, outperforming codeine in efficacy without narcotic side effects .

- Inhibition of Cancer Cell Proliferation : Recent studies have shown that this compound inhibits the proliferation of esophageal squamous cell carcinoma (ESCC) cells by suppressing mitochondrial oxidative phosphorylation. This was evidenced by a dose-dependent decrease in cell growth and a reduction in mitochondrial membrane potential . The study identified key proteins involved in the electron transport chain that were down-regulated following this compound treatment, suggesting a targeted mechanism against cancer cell metabolism.

- Sigma-1 Receptor Modulation : this compound has been proposed as a potential treatment for COVID-19 due to its interaction with the Sigma-1 receptor, which is implicated in various cellular processes including viral replication. A case-control study indicated that while its efficacy against COVID-19 may be modest, it could provide symptomatic relief .

Antitussive Studies

- Controlled Clinical Trials : In a study comparing this compound to codeine, this compound was found to be more effective in controlling cough due to tracheal stimulation. The study involved guinea pigs and demonstrated a 1.9 times greater efficacy than codeine without causing sedation or respiratory depression .

- Patient Observations : In clinical settings involving patients with chronic respiratory conditions, this compound was administered at doses of 35.4 mg three times daily for nine days. Results indicated significant reductions in cough frequency and severity, leading to improved quality of sleep and overall patient comfort .

- Multicenter Studies : A multicenter randomized placebo-controlled trial involving 100 patients with chronic cough showed that this compound significantly improved subjective cough scores compared to placebo .

COVID-19 Treatment Exploration

A case-control study conducted during the COVID-19 pandemic assessed this compound's impact on symptom duration among patients diagnosed with the virus. The study included 74 patients and suggested that while this compound might not be a primary treatment option, it could offer some symptomatic relief due to its pharmacological profile .

Comparative Efficacy Table

| Study Type | Population | Treatment Duration | This compound Dose | Outcome |

|---|---|---|---|---|

| Animal Study | Guinea Pigs | N/A | N/A | 1.9 times more effective than codeine |

| Clinical Trial | Chronic Patients | 9 days | 35.4 mg three times daily | Significant reduction in cough frequency |

| Case-Control Study | COVID-19 Patients | N/A | N/A | Modest symptom relief observed |

Q & A

Q. Basic: What is the primary mechanism of action of cloperastine as an antitussive agent, and how can researchers validate this in preclinical models?

This compound primarily acts as a histamine H1 receptor antagonist and σ1 receptor agonist, suppressing cough reflexes by modulating central and peripheral neural pathways . To validate this, researchers should:

- Use electrophysiological assays (e.g., patch-clamp recordings in locus coeruleus neurons) to measure reduced neuronal excitability, as demonstrated in Rett Syndrome mouse models .

- Employ receptor-binding studies (e.g., competitive radioligand assays) to quantify affinity for H1 and σ1 receptors.

- Design controlled in vivo cough models (e.g., citric acid-induced cough in guinea pigs) with dose-response analyses.

Q. Basic: What pharmacokinetic parameters are critical for evaluating this compound in bioequivalence studies, and how should they be measured?

Key parameters include C~max~, T~max~, AUC~0–t~, and t~1/2~ , which are assessed through:

- High-performance liquid chromatography (HPLC) or LC-MS/MS for plasma concentration profiling .

- Cross-over clinical trials under fasting/postprandial conditions to compare generic vs. reference formulations .

- Non-compartmental analysis using software like Phoenix WinNonlin to calculate pharmacokinetic metrics.

Q. Advanced: How can researchers design experiments to investigate this compound’s inhibitory effects on mitochondrial oxidative phosphorylation in cancer cells?

- Proteomic profiling : Use mass spectrometry to identify downregulated proteins (e.g., NADH dehydrogenase subunits, cytochrome C oxidase) in this compound-treated esophageal squamous cell carcinoma (ESCC) lines .

- Seahorse XF Analyzer : Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to quantify oxidative phosphorylation vs. glycolysis .

- In vivo xenograft models : Administer this compound (10–20 mg/kg) to nude mice bearing ESCC tumors and monitor tumor volume via caliper measurements or bioluminescence imaging .

Q. Advanced: What methodological considerations are essential for studying this compound’s neuromodulatory effects in neurological disorders?

- Ex vivo brain slice electrophysiology : Perform whole-cell current-clamp recordings in locus coeruleus neurons to assess changes in firing frequency under this compound treatment .

- Pharmacological blockade : Use GABA~A~ receptor antagonists (e.g., bicuculline) to isolate this compound’s presynaptic vs. postsynaptic mechanisms .

- Statistical rigor : Apply two-way repeated-measures ANOVA to analyze treatment × current injection interactions, ensuring n ≥ 10 per group for power .

Q. Advanced: How should researchers address contradictory findings in this compound’s dual action on GABAergic and glutamatergic pathways?

- Dose-dependent studies : Test this compound across a wide concentration range (0.1–100 µM) to identify biphasic effects.

- Pathway-specific inhibitors : Use selective blockers (e.g., MK-801 for NMDA receptors) to dissect mechanistic contributions .

- Meta-analysis : Compare datasets from independent studies (e.g., Rett Syndrome models vs. cancer studies) to contextualize tissue-specific effects .

Q. Advanced: What analytical techniques are recommended for assessing this compound-excipient compatibility in formulation studies?

- Differential Scanning Calorimetry (DSC) : Analyze melting point shifts (this compound HCl: 148°C; rupatadine fumarate: 215°C) in drug-excipient mixtures to detect incompatibilities .

- FTIR Spectroscopy : Identify functional group interactions (e.g., amine or carbonyl stretching) in potassium bromide disks compressed at 6 tons/cm² .

- Forced degradation studies : Expose formulations to heat, humidity, and light, then quantify stability via HPLC .

Q. Basic: How can researchers ensure reproducibility in this compound experiments?

- Detailed protocols : Follow CONSORT guidelines for in vivo studies and MIAME standards for omics data .

- Material transparency : Specify drug sources (e.g., Sigma-Aldrich Cat# C5438), solvent concentrations, and equipment models (e.g., Shimadzu DSC60) .

- Data sharing : Upload raw electrophysiology traces, proteomics datasets, and statistical code to repositories like Figshare or Zenodo .

Q. Advanced: What statistical approaches are optimal for analyzing this compound’s dose-response relationships in heterogeneous cell populations?

- Non-linear regression : Fit sigmoidal curves using GraphPad Prism to calculate IC~50~ values.

- Cluster analysis : Group cells by response magnitude (e.g., high vs. low OCR inhibition) to identify subpopulations .

- Bayesian hierarchical modeling : Account for inter-experiment variability in multi-center studies .

Properties

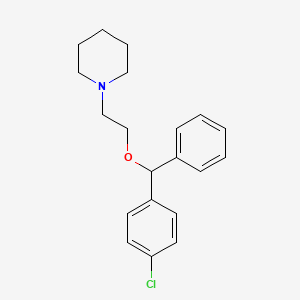

IUPAC Name |

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNXBVJLPJNOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14984-68-0 (hydrochloride) | |

| Record name | Cloperastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048532 | |

| Record name | Cloperastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

178-180 | |

| Record name | Cloperastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3703-76-2 | |

| Record name | Cloperastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3703-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloperastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloperastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloperastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloperastine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPERASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69M5L7BXEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.